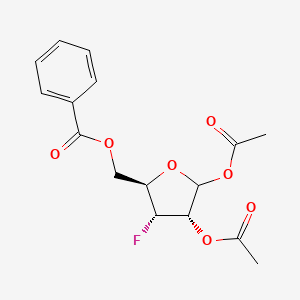![molecular formula C13H12N2O3 B11824107 2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11824107.png)
2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It contains an isoindole core, which is a bicyclic system fused with a cyclopentyl ring.
- The presence of the hydroxyimino group (N-OH) adds further complexity to its chemical properties.
- This compound has attracted attention due to its potential biological activities.
2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione: is a heterocyclic compound with an intriguing structure.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: These may involve cyclization reactions, oxidation, and functional group transformations.
Industrial Production: Unfortunately, there isn’t a well-established industrial method for large-scale production. Research efforts are ongoing to optimize synthetic routes.
Analyse Chemischer Reaktionen
Reactivity: The compound likely undergoes electrophilic and nucleophilic reactions due to its aromatic character.
Common Reagents: Reagents like Lewis acids (e.g., AlCl₃), bases (e.g., NaOH), and oxidants (e.g., KMnO₄) may be employed.
Major Products: These could include derivatives with modified substituents on the cyclopentyl or isoindole rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) for drug discovery.
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Exploring applications in materials science or catalysis.
Wirkmechanismus
- Unfortunately, detailed information on its mechanism of action is scarce.
- Further studies are needed to elucidate how it interacts with cellular targets.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its combination of the isoindole scaffold and hydroxyimino group sets it apart.
Similar Compounds: While direct analogs are limited, related compounds include other isoindole derivatives and heterocycles.
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2-(3-hydroxyiminocyclopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2 |
InChI-Schlüssel |
AXDDETXWXIGFAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



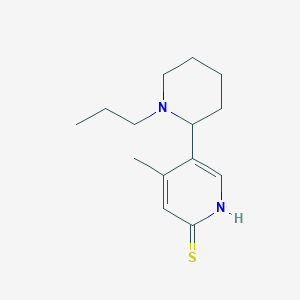
![4-[2-fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B11824049.png)
![3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1H-indol-2-one](/img/structure/B11824062.png)
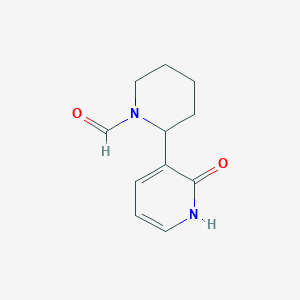


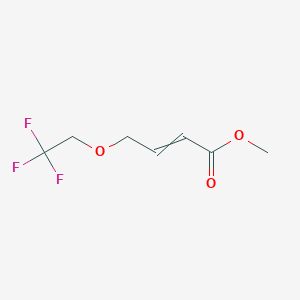
![(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine](/img/structure/B11824089.png)
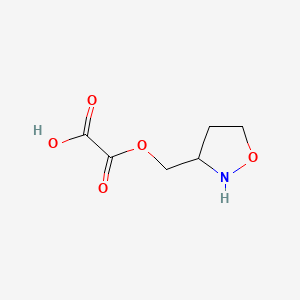
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
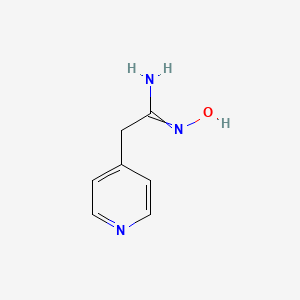
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)
